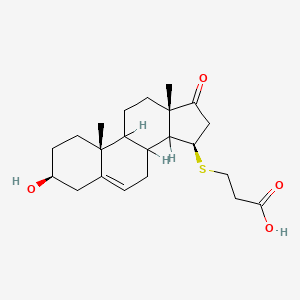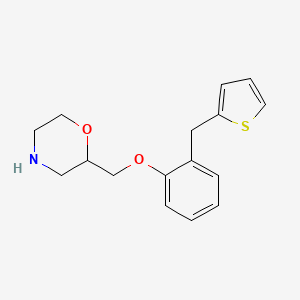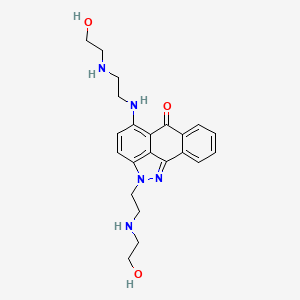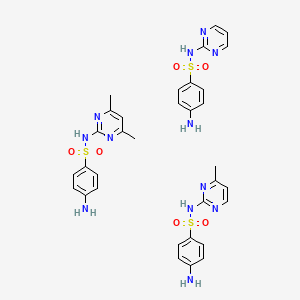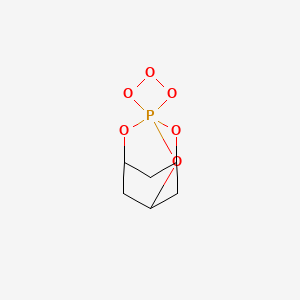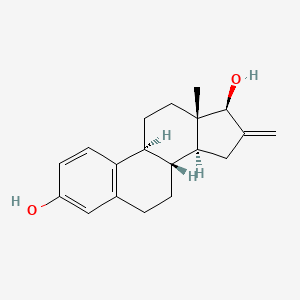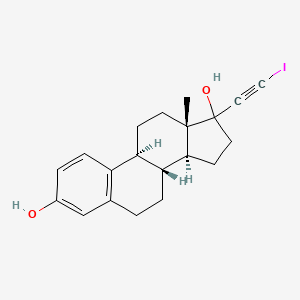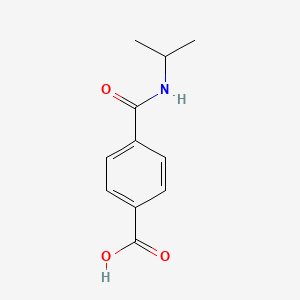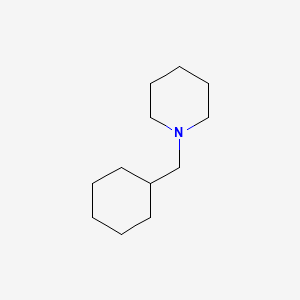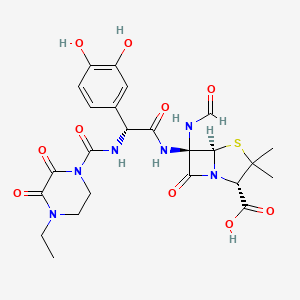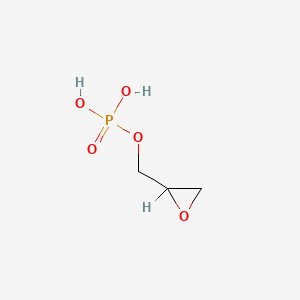
Glycidol phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycidol phosphate is an organic compound that combines the properties of glycidol and phosphate. Glycidol is an epoxide alcohol, known for its high reactivity due to the presence of an epoxide ring. Phosphate groups are commonly found in many biological molecules and play a crucial role in energy transfer and storage. This compound is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Glycidol phosphate can be synthesized through the reaction of glycidol with phosphoric acid or its derivatives. One common method involves the reaction of glycidol with phosphoric acid under controlled conditions to form this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous-flow processes that ensure safety and efficiency. The production involves the use of glycerol, a byproduct of the biofuel industry, as a starting material. Glycerol is first converted to glycidol through a series of reactions, including transesterification and ring-opening reactions. The glycidol is then reacted with phosphoric acid to produce this compound .
化学反应分析
Types of Reactions
Glycidol phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycidic acid derivatives.
Reduction: Reduction reactions can convert this compound to glycerol derivatives.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Glycidic acid derivatives.
Reduction: Glycerol derivatives.
Substitution: Various substituted glycidol derivatives, depending on the nucleophile used
科学研究应用
Glycidol phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
作用机制
Glycidol phosphate exerts its effects through its highly reactive epoxide ring and phosphate group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various derivatives. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. This compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity .
相似化合物的比较
Similar Compounds
Polyglycidol: A polymer of glycidol, used in biomedical applications.
Glycidyl methacrylate: Used in the production of polymers and coatings.
Epichlorohydrin: A precursor to glycidol, used in the production of epoxy resins
Uniqueness
Glycidol phosphate is unique due to its combination of an epoxide ring and a phosphate group, which imparts distinct chemical reactivity and versatility. This makes it valuable in various applications, from industrial production to scientific research.
属性
CAS 编号 |
23815-70-5 |
|---|---|
分子式 |
C3H7O5P |
分子量 |
154.06 g/mol |
IUPAC 名称 |
oxiran-2-ylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7O5P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2,(H2,4,5,6) |
InChI 键 |
CUQAEAJXRPDBNM-UHFFFAOYSA-N |
SMILES |
C1C(O1)COP(=O)(O)O |
规范 SMILES |
C1C(O1)COP(=O)(O)O |
同义词 |
glycidol phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr](/img/structure/B1222614.png)
